1,2,3-Thiadiazole-5-thiol
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Overview
Description
1,2,3-Thiadiazole-5-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-5-thiol can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by oxidation . Another method includes the reaction of enaminones with tosylhydrazine and elemental sulfur under transition-metal-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
1,2,3-Thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions .
Reduction: Reduction of this compound can lead to the formation of thiol derivatives, which are useful intermediates in organic synthesis .
Substitution: Substitution reactions involving nucleophiles can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted thiadiazole derivatives .
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, alcohols, thiols
Major Products:
- Disulfides
- Sulfoxides
- Substituted thiadiazoles
Scientific Research Applications
1,2,3-Thiadiazole-5-thiol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable compound in biological research .
Medicine: this compound derivatives have shown potential as anticancer agents, with studies indicating their ability to inhibit the growth of various cancer cell lines .
Industry: The compound is used in the development of new materials with unique properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets:
- Enzymes: The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways .
- DNA: It can bind to DNA, causing structural changes that affect replication and transcription .
Pathways Involved:
Comparison with Similar Compounds
Properties
IUPAC Name |
2H-thiadiazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2/c5-2-1-3-4-6-2/h1,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCSRTHGBBTPLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNSC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447092 |
Source
|
Record name | 1,2,3-Thiadiazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69893-92-1 |
Source
|
Record name | 1,2,3-Thiadiazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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